

What are the chemical properties of Hexafluoroacetone sesquihydrate?

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Compound of Interest

Compound Name: Hexafluoroacetone sesquihydrate

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Hexafluoroacetone Sesquihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroacetone (HFA) is a non-flammable, colorless gas with a musty odor.^[1] It is a highly reactive electrophile that readily reacts with water to form hydrates.^{[2][3]} The most common and stable hydrated form is **Hexafluoroacetone sesquihydrate**. This technical guide provides an in-depth overview of the chemical properties of **Hexafluoroacetone sesquihydrate**, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Chemical and Physical Properties

Hexafluoroacetone sesquihydrate is a colorless liquid or low melting solid.^[4] It is characterized by its acidic nature and miscibility with water.^[5] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of Hexafluoroacetone and its Hydrates

Property	Value	Source
Hexafluoroacetone (Anhydrous)		
Molecular Formula	C3F6O	[3][6]
Molecular Weight	166.02 g/mol	[3][6]
Boiling Point	-28 °C to -26 °C	[1]
Melting Point	-129 °C	[3][6]
Density	1.32 g/mL (liquid)	[3][6]
Vapor Pressure	5.8 atm (20 °C)	[6]
Hexafluoroacetone Sesquihydrate		
CAS Number	13098-39-0	[7]
Molecular Formula	C3F6O · 1.5H2O	[3]
Molecular Weight	193.05 g/mol	[5]
Melting Point/Range	10 °C to 21 °C	
pH	~1 (undiluted)	[5]
Hexafluoroacetone Trihydrate		
CAS Number	34202-69-2	[8]
Molecular Formula	C3F6O · 3H2O	
Molecular Weight	220.07 g/mol	[8]
Melting Point/Range	18-21 °C	
Density	1.579 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.319	

Reactivity and Stability

Hexafluoroacetone is a potent electrophile, readily undergoing nucleophilic attack at the carbonyl carbon.[6] It reacts vigorously and exothermically with water to form a stable gem-diol, Hexafluoropropane-2,2-diol.[2][6] The equilibrium for this hydration is highly favorable, with an equilibrium constant (K_{eq}) of 10^6 M^{-1} . [6] The sesquihydrate is an acidic compound.[5]

The compound is incompatible with strong oxidizing agents, acids, and bases.[7] Thermal decomposition, which occurs at temperatures above 550°C , can release toxic and corrosive fumes, including hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Hexafluoroacetone sesquihydrate**. A summary of available spectroscopic data is provided below.

Table 2: Spectroscopic Data for Hexafluoroacetone and its Hydrates

Technique	Species	Key Features	Source
Infrared (IR) Spectroscopy	Anhydrous HFA (vapor)	Strong C=O stretch around 1806 cm^{-1}	
HFA Hydrate	Broad O-H stretch, absence of strong C=O stretch	[2]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	HFA Hydrate	^{13}C NMR: Signal for the diol carbon. ^{19}F NMR: Singlet for the CF_3 groups, with chemical shift dependent on the adduct.	[9][10]
Mass Spectrometry (MS)	Anhydrous HFA	Molecular ion peak (M^+) at m/z 166. Fragmentation pattern showing loss of CF_3 groups.	[11]

Experimental Protocols

Synthesis of Hexafluoroacetone Sesquihydrate

The synthesis of **Hexafluoroacetone sesquihydrate** involves the controlled hydration of anhydrous Hexafluoroacetone. Anhydrous HFA can be prepared via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[\[12\]](#)[\[13\]](#)

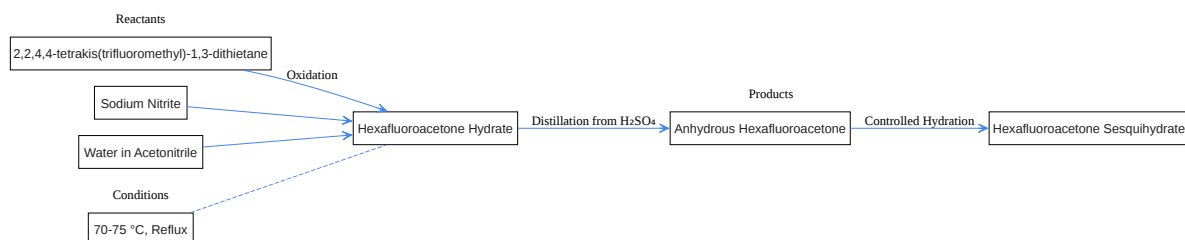
Materials:

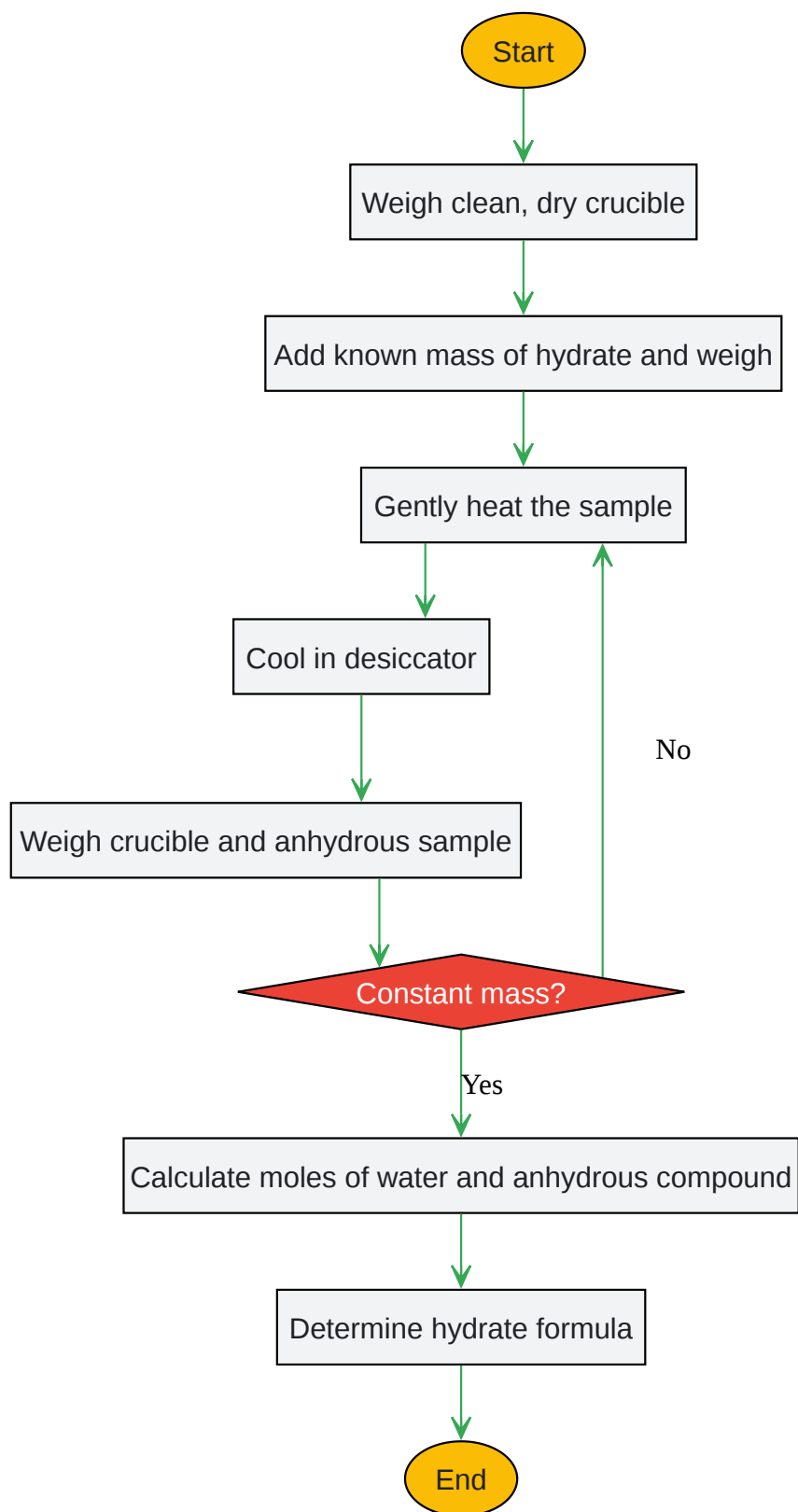
- 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
- Sodium nitrite
- Acetonitrile
- Water
- Sulfuric acid (for purification)
- Three-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser, dry-ice condenser

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser connected to a dry-ice condenser, add sodium nitrite and water to acetonitrile.[\[13\]](#)
- Heat the reaction mixture to 70-75 °C.[\[13\]](#)
- Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane dropwise to the heated mixture.[\[13\]](#)
- Reflux the reaction mixture for 2 hours. The resulting mixture will contain Hexafluoroacetone hydrates.[\[13\]](#)
- Distill the liquid contents from the reaction mass under vacuum to dryness.[\[13\]](#)

- The distillate, containing acetonitrile and HFA hydrate, is then carefully distilled from sulfuric acid to yield purified anhydrous Hexafluoroacetone, which is collected in a cold trap.[13]
- To prepare the sesquihydrate, slowly add a stoichiometric amount (1.5 equivalents) of water to the anhydrous Hexafluoroacetone while cooling the mixture in an ice bath. The reaction is exothermic.





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